A Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole
A Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole
Abstract
3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal and agrochemical research, serving as a key structural motif in the development of novel bioactive agents. A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and guiding rational drug design. This technical guide provides an in-depth analysis of the core physicochemical attributes of this molecule, including its acidic dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and thermal properties. We present not only the predicted and known values for these parameters but also detail the rigorous, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices and emphasizing self-validating systems, this document serves as a practical and authoritative resource for scientists engaged in the characterization and development of pyrazole-based compounds.
Introduction: The Pyrazole Core in Modern Chemistry
Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][2] The specific scaffold of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole combines several key features: a pyrazole ring, which can engage in hydrogen bonding and aromatic interactions; a cyclopropyl group, which can enhance metabolic stability and binding affinity; and a difluoromethyl group, a bioisostere for hydroxyl or thiol groups that can modulate acidity and lipophilicity.
The journey of a molecule from a laboratory discovery to a viable product is critically dependent on its physicochemical profile. Properties such as pKa, logP, and solubility govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For instance, the extent of a molecule's ionization at physiological pH, dictated by its pKa, profoundly affects its ability to cross biological membranes.[3] Similarly, its lipophilicity, quantified by logP, determines its partitioning behavior between aqueous and lipid environments, influencing both efficacy and toxicity.[4] This guide provides the theoretical framework and practical methodologies to accurately characterize these critical parameters for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
Core Molecular Identifiers and Properties
A precise characterization begins with the fundamental identifiers and properties of the molecule. The structure and key predicted or known values for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole | [5] |
| CAS Number | 1042768-00-2 | [5] |
| Molecular Formula | C₇H₈F₂N₂ | [5][6] |
| Molecular Weight | 158.15 g/mol | [5][6] |
| Physical State | Solid | [5] |
| Predicted pKa | 12.24 ± 0.10 | [7] |
| Predicted Boiling Point | 276.2 ± 35.0 °C | [7] |
| Predicted Density | 1.352 ± 0.06 g/cm³ | [7] |
Molecular Structure:
Caption: Chemical structure of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.
Workflow for Physicochemical Profiling
A systematic approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow outlines the logical progression of experiments to build a complete physicochemical profile.
Caption: A systematic workflow for the physicochemical profiling of a new chemical entity.
Acid Dissociation Constant (pKa)
Theoretical Background
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a critical parameter that defines the ionization state of a molecule in solution.[3] For a pyrazole, the imino proton (-NH) is weakly acidic. The pKa value determines the ratio of the neutral form to the anionic (deprotonated) form at a given pH. This equilibrium is vital for ADME properties, as the neutral form is generally more membrane-permeable, while the ionized form often exhibits higher aqueous solubility.[3] Accurate pKa determination is therefore essential for developing relevant in vitro assays and predicting in vivo behavior.
Predicted Value
The predicted pKa for the pyrazole NH proton is approximately 12.24 .[7] This high value suggests that the compound will exist almost exclusively in its neutral, protonated form at physiological pH (around 7.4).
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes in a solution upon the addition of a titrant.[8]
Objective: To determine the pKa of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole by titrating a solution of the compound with a strong base.
Materials & Equipment:
-
3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (high purity, >98%)
-
Potassium hydroxide (KOH) solution, 0.1 M, standardized and carbonate-free
-
Potassium chloride (KCl)
-
Methanol or a suitable co-solvent
-
Deionized water (carbonate-free)
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual burette
-
Stir plate and magnetic stir bar
-
Temperature-controlled vessel
Methodology:
-
Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water). The use of a co-solvent is often necessary for compounds with low water solubility.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This minimizes changes in activity coefficients during the titration.
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature (typically 25 °C).
-
Titration: Place the vessel in a temperature-controlled water bath. Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized KOH titrant.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point. Advanced software can be used to fit the titration data to the Henderson-Hasselbalch equation to refine the pKa value.
Causality and Interpretation
-
Why use a co-solvent? Many organic molecules have poor aqueous solubility. A co-solvent like methanol ensures the compound remains dissolved throughout the titration, which is essential for accurate measurement.
-
Why carbonate-free solutions? Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which will react with the KOH titrant and introduce significant error into the measurement.[8]
-
Why constant ionic strength? The activity of ions in solution is dependent on the total ionic strength. Keeping it constant with an inert salt like KCl ensures that the measured pH changes are due solely to the acid-base reaction of the analyte.[9]
Lipophilicity (logP and logD)
Theoretical Background
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).
-
logP is the ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.[4]
-
logD is the ratio of the concentration of all species (neutral and ionized) of a compound between n-octanol and an aqueous buffer at a specific pH.[11][12]
For a compound like 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole with a very high pKa, it will be non-ionized at physiological pH. Therefore, its logD at pH 7.4 will be effectively equal to its logP.
Experimental Protocol: Shake-Flask Method for logD₇.₄
The shake-flask method is considered the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[10][12]
Caption: Workflow for the Shake-Flask method to determine logD.
Objective: To determine the logD of the compound at pH 7.4.
Materials & Equipment:
-
n-Octanol (reagent grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Centrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC-UV system for quantification
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 PBS in a large vessel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.[12][13]
-
Sample Preparation: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).
-
Compound Addition: Add a small aliquot of the compound's DMSO stock solution to the tube. The final concentration should be within the linear range of the analytical method, and the volume of DMSO should be minimal (<1%) to avoid affecting the partitioning.
-
Equilibration: Cap the tubes securely and place them on an orbital shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.
-
Sampling: Carefully remove an aliquot from the aqueous (bottom) phase and an aliquot from the n-octanol (top) phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[10]
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.
-
Calculation: Calculate the logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) . The experiment should be performed in triplicate.[10]
Alternative Protocol: RP-HPLC for logP Estimation
For higher throughput, logP can be estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] This indirect method correlates the retention time of a compound with the known logP values of a set of standard compounds.[11]
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.
Methodology:
-
Select Standards: Choose a set of 5-7 commercially available compounds with structures similar to the analyte and with well-established logP values spanning the expected range.
-
HPLC Analysis: Analyze the standard compounds and the test compound under identical isocratic HPLC conditions (e.g., C18 column, methanol/water mobile phase).
-
Calculate Capacity Factor (k'): For each compound, calculate the capacity factor: k' = (t_R - t_₀) / t_₀ , where t_R is the retention time of the compound and t_₀ is the column dead time.
-
Create Calibration Curve: Plot the log(k') of the standard compounds against their known logP values.
-
Determine logP: Perform a linear regression on the calibration curve. Use the resulting equation and the measured log(k') of the test compound to calculate its estimated logP. This method is fast, requires very little sample, and is highly reproducible.[10][14]
Aqueous Solubility
Theoretical Background
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for drug delivery and bioavailability. Poor solubility can lead to incomplete absorption and low oral bioavailability. For ionizable compounds, solubility is highly dependent on pH. However, given the high pKa of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, its solubility is expected to be relatively pH-independent in the physiological range.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
This method measures the equilibrium solubility and is considered the most reliable.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., pH 7.4 PBS).
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure a true equilibrium between the solid and dissolved states is reached.
-
Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed to remove all undissolved solid.
-
Quantification: Analyze the clear filtrate/supernatant using a validated method like HPLC-UV to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.
Conclusion: A Profile for Rational Development
This guide has detailed the essential physicochemical properties of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole and the rigorous experimental methodologies required for their determination. The compound is a solid at room temperature with a predicted high pKa of ~12.24, indicating it will be in a neutral state under physiological conditions. This simplifies lipophilicity assessment, as logD₇.₄ will be equivalent to logP. The protocols outlined for potentiometric titration (pKa), the shake-flask method (logD), and RP-HPLC (logP estimation) represent industry-standard, self-validating approaches that provide the reliable data necessary for drug discovery and development. By systematically applying these techniques, researchers can build a robust physicochemical profile, enabling informed decisions in lead optimization, formulation development, and agrochemical design, ultimately accelerating the path from discovery to application.
References
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- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1062296-03-0|5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 7. 1042768-00-2 CAS MSDS (3-CYCLOPROPYL-5-DIFLUOROMETHYL-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

